molecular formula C17H16N2 B12524256 N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine CAS No. 681460-08-2

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine

Katalognummer: B12524256
CAS-Nummer: 681460-08-2
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: RJZMQWCDEYYNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine is a compound that belongs to the class of aromatic amines It features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine can be achieved through several methods. One common approach involves the reaction of N-methyl-N-phenylamine with pyrrole under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methyl-1-(1H-pyrrol-2-yl)methanamine
  • N-Phenyl-1-(1H-pyrrol-2-yl)methanamine
  • N-Methyl-N-phenyl-1H-pyrrol-2-amine

Uniqueness

N-Methyl-N-phenyl-2-(1H-pyrrol-1-yl)benzenamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

681460-08-2

Molekularformel

C17H16N2

Molekulargewicht

248.32 g/mol

IUPAC-Name

N-methyl-N-phenyl-2-pyrrol-1-ylaniline

InChI

InChI=1S/C17H16N2/c1-18(15-9-3-2-4-10-15)16-11-5-6-12-17(16)19-13-7-8-14-19/h2-14H,1H3

InChI-Schlüssel

RJZMQWCDEYYNFA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.